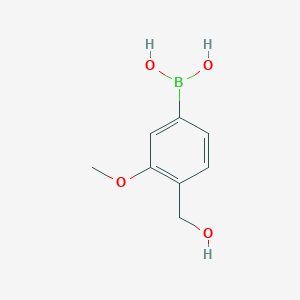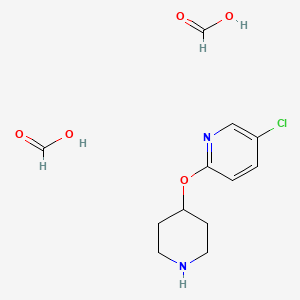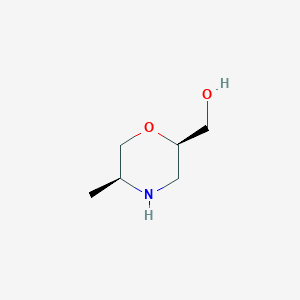
3'-Deoxyuridine-5'-triphosphate trisodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxyuridine-5’-triphosphate trisodium is a nucleotide analogue that inhibits DNA-dependent RNA polymerases I and II by competitively blocking the incorporation of uridine triphosphate into RNA. This compound has a dissociation constant (Ki) of 2.0 μM . It is primarily used in molecular biology research to study RNA synthesis and its regulation.
Métodos De Preparación
3’-Deoxyuridine-5’-triphosphate trisodium is synthesized starting from cordycepin in good yield . The synthetic route involves the phosphorylation of cordycepin to form the triphosphate derivative. The reaction conditions typically include the use of phosphorylating agents and appropriate solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3’-Deoxyuridine-5’-triphosphate trisodium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the triphosphate group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to form deoxyuridine and inorganic phosphate.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s nucleotide structure allows for potential redox reactions under certain conditions.
Common reagents used in these reactions include phosphorylating agents, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3’-Deoxyuridine-5’-triphosphate trisodium has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of nucleotide incorporation and the effects of nucleotide analogues on RNA synthesis.
Biology: The compound is employed in molecular biology to investigate the regulation of RNA polymerases and the synthesis of RNA in various biological systems.
Medicine: Research involving this compound helps in understanding the role of nucleotide analogues in antiviral therapies and the development of new therapeutic agents.
Industry: It is used in the production of nucleotide-based products and in the development of diagnostic tools for detecting RNA synthesis and regulation.
Mecanismo De Acción
The mechanism of action of 3’-Deoxyuridine-5’-triphosphate trisodium involves its competitive inhibition of DNA-dependent RNA polymerases I and II. By blocking the incorporation of uridine triphosphate into RNA, the compound effectively halts RNA synthesis. This inhibition is crucial for studying the regulation of RNA polymerases and understanding the molecular pathways involved in RNA synthesis .
Comparación Con Compuestos Similares
3’-Deoxyuridine-5’-triphosphate trisodium is unique compared to other nucleotide analogues due to its specific inhibition of RNA polymerases I and II. Similar compounds include:
Deoxyuridine-5’-triphosphate: Another nucleotide analogue that inhibits DNA synthesis.
Idoxuridine: A pyrimidine analogue used as an antiviral agent.
Cordycepin: The precursor for the synthesis of 3’-Deoxyuridine-5’-triphosphate trisodium, used in various biological studies.
These compounds share similarities in their nucleotide structures but differ in their specific targets and applications.
Propiedades
Fórmula molecular |
C9H12N2Na3O14P3 |
|---|---|
Peso molecular |
534.09 g/mol |
Nombre IUPAC |
trisodium;[[[(2S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3.3Na/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
Clave InChI |
UYUYUMCIVOBKCF-MILVPLDLSA-K |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
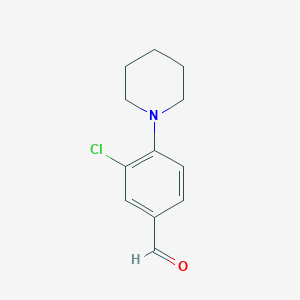

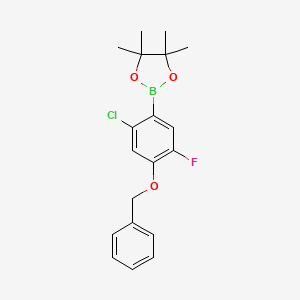
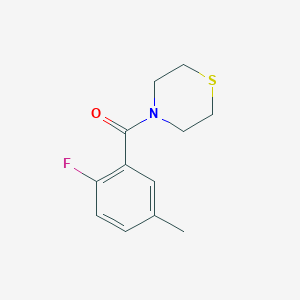
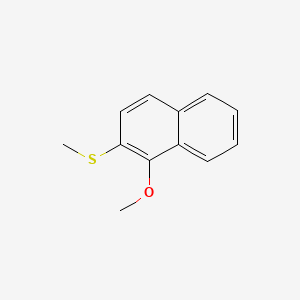
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)
